Cas no 26211-73-4 (3-Benzoyl-2-methyl-1H-indole)

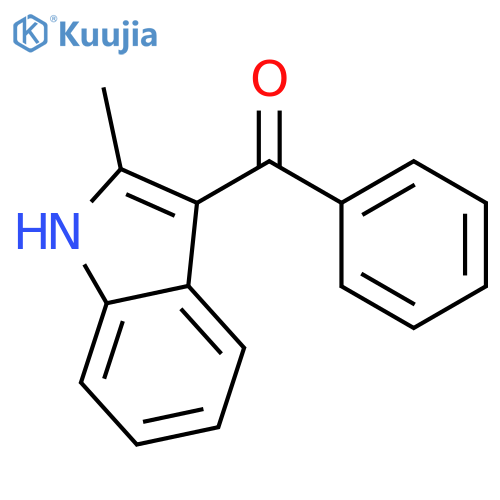

3-Benzoyl-2-methyl-1H-indole structure

商品名:3-Benzoyl-2-methyl-1H-indole

3-Benzoyl-2-methyl-1H-indole 化学的及び物理的性質

名前と識別子

-

- (2-methyl-1H-indol-3-yl)phenyl-Methanone

- (2-methyl-1H-indol-3-yl)-phenylmethanone

- CNUDXZIIVQXZPC-UHFFFAOYSA-N

- SCHEMBL2355240

- DTXSID60346931

- 26211-73-4

- BBA21173

- AKOS009346345

- EN300-131451

- (2-Methyl-1H-indol-3-yl)(phenyl)methanone

- Z385424166

- 3-Benzoyl-2-methylindole

- (2-Methyl-1H-indol-3-yl)(phenyl)methanone #

- benzoyl 2-methyl indole

- 3-benzoyl-2-methyl-1H-indole

- 3-Benzoyl-2-methyl-1H-indole

-

- インチ: InChI=1S/C16H13NO/c1-11-15(13-9-5-6-10-14(13)17-11)16(18)12-7-3-2-4-8-12/h2-10,17H,1H3

- InChIKey: CNUDXZIIVQXZPC-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 235.09979

- どういたいしつりょう: 235.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- PSA: 32.86

3-Benzoyl-2-methyl-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B412385-50mg |

3-Benzoyl-2-methyl-1H-indole |

26211-73-4 | 50mg |

$ 160.00 | 2022-06-07 | ||

| Enamine | EN300-131451-1.0g |

3-benzoyl-2-methyl-1H-indole |

26211-73-4 | 95.0% | 1.0g |

$656.0 | 2025-02-21 | |

| Enamine | EN300-131451-5.0g |

3-benzoyl-2-methyl-1H-indole |

26211-73-4 | 95.0% | 5.0g |

$1903.0 | 2025-02-21 | |

| 1PlusChem | 1P00BMB3-250mg |

3-BENZOYL-2-METHYLINDOLE |

26211-73-4 | 95% | 250mg |

$464.00 | 2023-12-18 | |

| Enamine | EN300-131451-1000mg |

3-benzoyl-2-methyl-1H-indole |

26211-73-4 | 95.0% | 1000mg |

$656.0 | 2023-09-30 | |

| Enamine | EN300-131451-5000mg |

3-benzoyl-2-methyl-1H-indole |

26211-73-4 | 95.0% | 5000mg |

$1903.0 | 2023-09-30 | |

| 1PlusChem | 1P00BMB3-2.5g |

3-BENZOYL-2-METHYLINDOLE |

26211-73-4 | 95% | 2.5g |

$1653.00 | 2023-12-18 | |

| Enamine | EN300-131451-250mg |

3-benzoyl-2-methyl-1H-indole |

26211-73-4 | 95.0% | 250mg |

$325.0 | 2023-09-30 | |

| Enamine | EN300-131451-0.25g |

3-benzoyl-2-methyl-1H-indole |

26211-73-4 | 95.0% | 0.25g |

$325.0 | 2025-02-21 | |

| Enamine | EN300-131451-10.0g |

3-benzoyl-2-methyl-1H-indole |

26211-73-4 | 95.0% | 10.0g |

$2823.0 | 2025-02-21 |

3-Benzoyl-2-methyl-1H-indole 関連文献

-

Qing Shi,Pinhua Li,Xianjin Zhu,Lei Wang Green Chem. 2016 18 4916

-

Joydev K. Laha,Ummehani Tinwala,Mandeep Kaur Hunjan New J. Chem. 2021 45 22853

-

4. 268. The action of acyl cyanides on 2- and 1 : 2-substituted indoles. Part II. Derivatives of 2-o-aminophenylindoleA. K. Kiang,F. G. Mann,A. F. Prior,A. Topham J. Chem. Soc. 1956 1319

-

5. Synthesis of 3-acylindoles via copper-mediated oxidative decarbethoxylation of ethyl arylacetatesAnjali Jaiswal,Anup Kumar Sharma,Krishna Nand Singh Org. Biomol. Chem. 2020 18 1623

26211-73-4 (3-Benzoyl-2-methyl-1H-indole) 関連製品

- 943825-10-3(1-(2,4-DIMETHYLQUINOLIN-3-YL)ETHANONE)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量